molecular formula C25H22Cl2O4 B12695256 Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- CAS No. 67597-21-1

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)-

Cat. No.: B12695256
CAS No.: 67597-21-1
M. Wt: 457.3 g/mol
InChI Key: PDVNEZJYIDLDMJ-DEOSSOPVSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- typically involves multiple steps. One common method includes the reaction of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid with (3-phenoxyphenyl)methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Cyclopropanecarboxylic acid derivatives
  • Dichlorophenyl esters
  • Phenoxyphenyl esters

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

67597-21-1

Molecular Formula

C25H22Cl2O4

Molecular Weight

457.3 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1S)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H22Cl2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3/t24-/m0/s1

InChI Key

PDVNEZJYIDLDMJ-DEOSSOPVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@]2(CC2(Cl)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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